molecular formula C22H25N5O2S B2563157 N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide CAS No. 892765-31-0

N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

Cat. No.: B2563157
CAS No.: 892765-31-0
M. Wt: 423.54
InChI Key: DUKXGMMOBKQQGM-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Structures

Research in the field of synthetic chemistry has led to the development of various methodologies for the synthesis of complex heterocyclic compounds, which are structurally similar or related to N-(3,5-dimethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide. For instance, Hassneen and Abdallah (2003) described new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, employing condensation and reaction with various halides and acetonitriles to produce structurally complex derivatives (Hassneen & Abdallah, 2003). These synthetic pathways provide insights into the chemical flexibility and the potential for creating diverse derivatives of the core chemical structure found in the compound of interest.

Potential Applications in Medicinal Chemistry

While specific studies directly on this compound may not be available, research into related chemical structures offers clues to potential applications in medicinal chemistry. For example, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been evaluated for their antifungal activities, providing a basis for the development of new agrochemicals (Chen et al., 2008). These studies suggest that compounds with similar chemical frameworks might possess bioactive properties worth exploring for pharmaceutical applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-4-9-26-21(29)20-17(8-10-30-20)27-18(24-25-22(26)27)6-5-7-19(28)23-16-12-14(2)11-15(3)13-16/h8,10-13H,4-7,9H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKXGMMOBKQQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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